

Technical Guide: Side Effect Profiling of VCP/p97 Inhibitors

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Compound of Interest

Compound Name: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 880361-75-1

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Executive Summary

The inhibition of Valosin-Containing Protein (VCP/p97) represents a high-potential therapeutic strategy for oncology and neurodegenerative disease, yet its clinical translation has been historically bottlenecked by a distinct toxicity profile.

For researchers, the critical distinction lies between on-target toxicity (mechanism-based proteotoxic stress) and off-target toxicity (chemotype-specific liabilities). The most prominent hurdle has been retinal toxicity driven by off-target inhibition of phosphodiesterase-6 (PDE6) by ATP-competitive inhibitors (e.g., CB-5083), and mitochondrial dysfunction associated with certain allosteric inhibitors (e.g., NMS-873).

This guide provides a comparative analysis of these profiles and details the experimental workflows required to screen next-generation compounds for these specific liabilities.

Part 1: Mechanistic Landscape of Toxicity

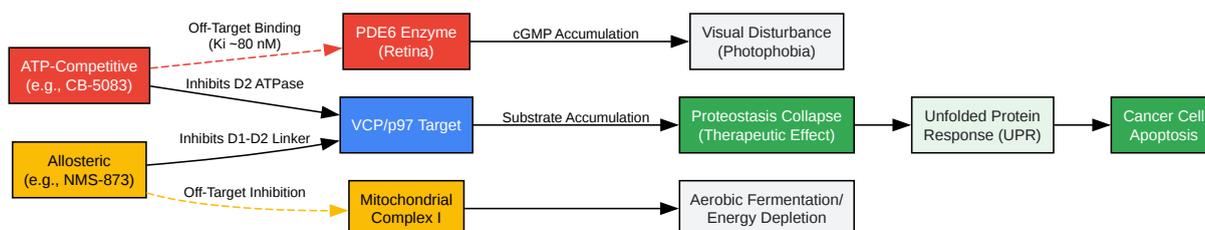
To engineer safer VCP inhibitors, one must decouple the therapeutic mechanism (proteostasis collapse) from the adverse events.

The Two Axes of VCP Inhibitor Toxicity

- The Retinal Axis (ATP-Competitive): First-generation ATP-competitive inhibitors mimic the adenosine ring, leading to cross-reactivity with the PDE6 catalytic pocket in photoreceptors. This causes visual disturbances (photophobia, dyschromatopsia).[1]
- The Mitochondrial Axis (Allosteric): Specific allosteric inhibitors, while avoiding PDE6, have shown unexpected inhibition of the mitochondrial electron transport chain (Complex I), leading to energy depletion independent of VCP inhibition.

Visualization: Toxicity Pathways

The following diagram illustrates the divergence between therapeutic on-target effects and the specific off-target pathways for the major inhibitor classes.



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Figure 1: Divergent toxicity pathways. ATP-competitive inhibitors risk PDE6 cross-reactivity, while specific allosteric inhibitors may disrupt mitochondrial respiration.

Part 2: Comparative Analysis of Key Inhibitors

The following table synthesizes experimental data comparing the first-generation clinical candidate, the optimized second-generation candidate, and a widely used research tool.

Feature	CB-5083 (1st Gen)	CB-5339 (2nd Gen)	NMS-873 (Allosteric Tool)
Mechanism	ATP-Competitive (D2 domain)	ATP-Competitive (D2 domain)	Allosteric (D1-D2 Interprotomer)
VCP Potency (IC50)	~11 nM	~9 nM	~30 nM
Primary Liability	Retinal Toxicity (PDE6 inhibition)	Optimized (Reduced PDE6 affinity)	Mitochondrial Toxicity
PDE6 Inhibition	Ki ~80 nM (Potent)	Significantly Reduced	Negligible
Clinical Status	Terminated (Phase I) due to visual side effects. ^{[1][2][3]}	Active (Phase I). Improved safety profile.	Preclinical Tool (Not suitable for clinic)
Key Biomarker	K48-Ubiquitin Accumulation	K48-Ubiquitin Accumulation	LC3-II (Autophagy block)

Expert Insight:

- **CB-5083 vs. CB-5339:** The transition from 5083 to 5339 is a classic example of "scaffold hopping" or optimization to improve the selectivity window. While 5083 inhibited PDE6 with a Ki of 80 nM (comparable to some ED drugs), 5339 maintains VCP potency while reducing PDE6 affinity, mitigating the visual side effects.
- **NMS-873 Warning:** While NMS-873 is a potent tool for in vitro VCP biology, its inhibition of oxidative phosphorylation makes it risky for cell viability assays where metabolic health is a confounder.

Part 3: Experimental Protocols for Safety Profiling

To validate a new VCP inhibitor, you must prove it hits the target (VCP) without hitting the liabilities (PDE6/Mitochondria).

Protocol A: The "Retinal Safety Screen" (PDE6 Assay)

Purpose: To quantify the off-target risk of visual disturbance early in the drug discovery cascade.

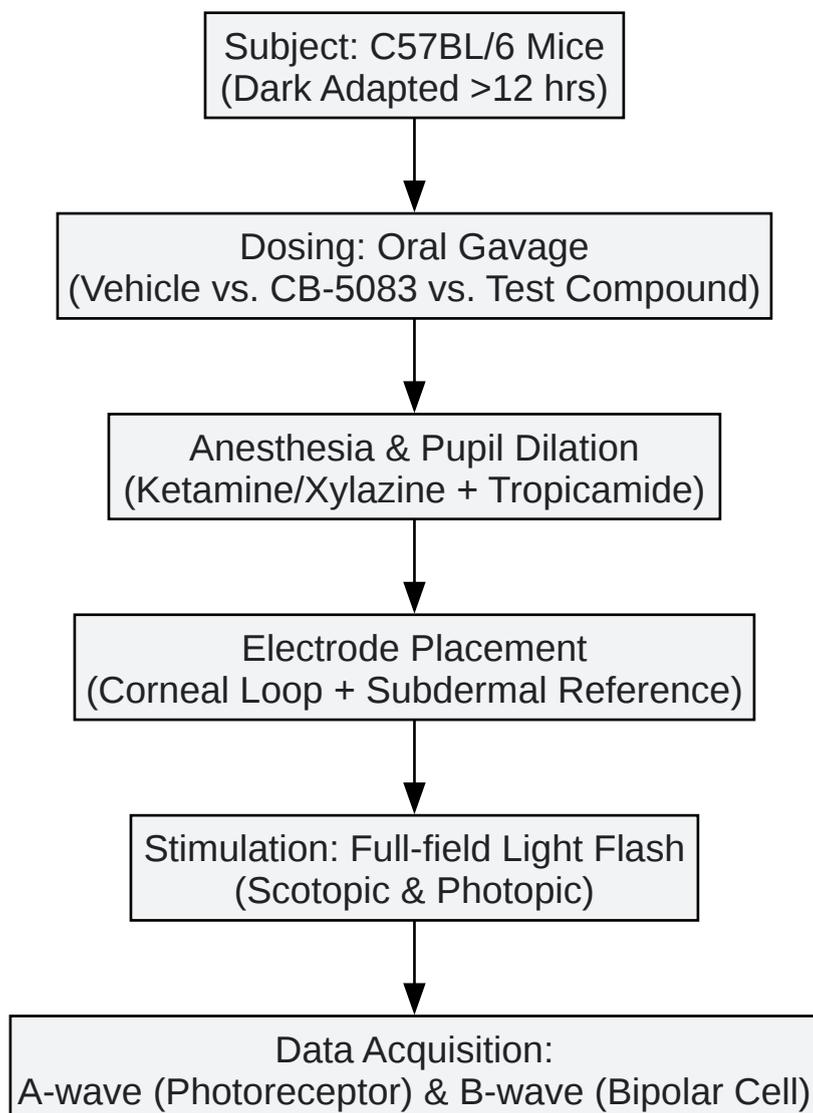
Methodology:

- Source Material: Isolate Rod Outer Segments (ROS) from bovine retinas (rich in PDE6).[1][3]
Alternatively, use recombinant human PDE6 expressed in HEK293 cells.
- Reaction Setup:
 - Buffer: 10 mM Tris-HCl (pH 7.5), 2 mM MgCl₂.
 - Substrate: [3H]-cGMP (Radiolabeled cyclic GMP).
 - Activator: Trypsin (mild digestion activates PDE6) or histone-activation.
- Inhibitor Incubation:
 - Prepare a 10-point dilution series of the VCP inhibitor (e.g., 0.1 nM to 10 μM).
 - Include Sildenafil (Viagra) as a positive control (Known PDE6 inhibitor, K_i ~560 nM).
 - Include CB-5083 as a reference toxicant (K_i ~80 nM).[3]
- Reaction: Incubate enzyme + inhibitor + substrate for 15–30 mins at 30°C.
- Termination: Boil or add ZnSO₄/Ba(OH)₂ to precipitate unreacted cGMP.
- Readout: Measure [3H]-guanosine in the supernatant via scintillation counting.
- Calculation: Plot % Inhibition vs. Log[Concentration] to determine K_i.
 - Pass Criteria: K_i (PDE6) > 100x IC₅₀ (VCP).

Protocol B: In Vivo Retinal Function (Electroretinography - ERG)

Purpose: To confirm if biochemical PDE6 inhibition translates to physiological visual impairment.[3]

Workflow Diagram:



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Figure 2: In vivo ERG workflow for assessing retinal toxicity.

Key Readout:

- A-wave: Represents photoreceptor hyperpolarization. A reduction here indicates direct PDE6 inhibition blocking the phototransduction cascade.
- Reversibility Check: Perform ERG at T=1h (peak plasma conc) and T=24h (washout). CB-5083 shows a "recoverable" toxicity profile, distinguishing it from permanent retinal degeneration.[3]

Protocol C: On-Target Potency Validation (Ubiquitin Accumulation)

Purpose: To ensure that safety improvements (e.g., reducing PDE6 binding) have not compromised VCP inhibition.

Methodology:

- Cell Line: HCT116 or HeLa cells.
- Treatment: Treat cells with inhibitor for 6 hours.[4][5]
- Lysis: Lyse in RIPA buffer containing N-ethylmaleimide (NEM).
 - Critical Step: NEM inhibits deubiquitinases (DUBs) during lysis, preserving the poly-ubiquitin chains. Without NEM, the signal will degrade.
- Western Blot:
 - Primary Antibody: Anti-K48-Linkage Specific Ubiquitin (Cell Signaling Tech).
 - Marker: Anti-CHOP (ER stress marker).
- Result: A potent VCP inhibitor will cause a massive "smear" of high-molecular-weight K48-ubiquitin conjugates and a sharp increase in CHOP levels.

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